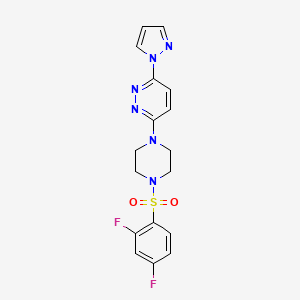
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C17H16F2N6O2S and its molecular weight is 406.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with a sulfonyl piperazine moiety are often associated with a variety of biological activities. They can interact with various proteins or enzymes in the body, which can be their primary targets .
Mode of Action
The interaction between the compound and its target can lead to changes in the target’s function, which can result in a therapeutic effect. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can affect its bioavailability. For example, how well the compound is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all impact its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway involved. For example, it might lead to the death of disease-causing cells or the reduction of harmful molecules .
生物活性
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS No. 1021035-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H20F2N4O2S with a molecular weight of 430.5 g/mol. The structural features include a piperazine moiety, a difluorophenyl sulfonyl group, and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20F2N4O2S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1021035-98-2 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compounds structurally related to the target compound. Research indicates that pyrazole derivatives exhibit significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, some derivatives have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in several cancers .
Antimicrobial Properties
Pyrazole-based compounds have been reported to possess notable antimicrobial properties. A study demonstrated that certain pyrazole carboxamides exhibited antifungal activity against specific strains, suggesting that the pyrazole structure contributes to antimicrobial efficacy . This may extend to the target compound, warranting further investigation into its potential as an antimicrobial agent.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways. The inhibition of pro-inflammatory cytokines and enzymes has been observed in various studies involving pyrazole derivatives . This suggests that the target compound might also exhibit anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural components:
- Piperazine Ring : Known for enhancing solubility and bioavailability.
- Difluorophenyl Group : Contributes to lipophilicity and potentially increases binding affinity to biological targets.
- Pyrazole Moiety : Associated with diverse biological activities including antitumor and anti-inflammatory effects.
Case Studies
- Antitumor Synergy : A study evaluated the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a synergistic effect leading to enhanced cytotoxicity compared to doxorubicin alone .
- Antimicrobial Efficacy : Research on synthesized pyrazoles demonstrated significant antifungal activity against strains like Botrytis cinerea and Fusarium solani, supporting the notion that similar compounds could be effective against microbial infections .
特性
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2S/c18-13-2-3-15(14(19)12-13)28(26,27)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-1-6-20-25/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBDIONLJYKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














